molecular formula C19H24N4O4S B2423266 Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-09-6

Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2423266
CAS No.: 946314-09-6
M. Wt: 404.49
InChI Key: ONZSLJLNBITCIH-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity

Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of 420.49 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances the compound's interaction with cellular targets, potentially increasing its efficacy against tumors .
  • Anticonvulsant Properties : Some thiazole-containing compounds have been reported to exhibit anticonvulsant activity. The structural similarities with known anticonvulsants suggest that this compound may also possess such properties, although specific studies are needed for confirmation .
  • Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating psychiatric disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Compound IC50 Value Target/Cell Line
AntitumorThiazole derivativesIC50 < 10 µMVarious cancer cell lines
Anticonvulsant4-(6-amino-3,5-dicyano...)ED50 = 25 mg/kgPTZ-induced seizures in mice
Serotonin Receptor Agonist1-(1,4-dioxaspiro[4,5]dec...)Moderate activity5-HT1A receptor

Case Study 1: Anticancer Activity

A study evaluating a series of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines. The structure–activity relationship (SAR) indicated that modifications to the thiazole ring could enhance potency against these cancer types .

Case Study 2: Anticonvulsant Effects

Research involving thiazole-based compounds demonstrated their effectiveness in reducing seizure activity in animal models. The study found that certain derivatives had an ED50 comparable to established anticonvulsants, suggesting potential therapeutic applications in epilepsy management .

Properties

IUPAC Name

ethyl N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-3-27-19(25)21-18-20-14(13-28-18)12-17(24)23-10-8-22(9-11-23)15-4-6-16(26-2)7-5-15/h4-7,13H,3,8-12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZSLJLNBITCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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